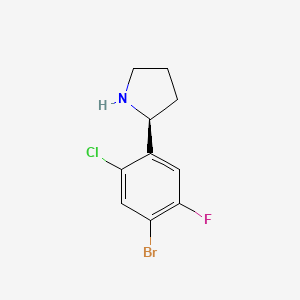
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a bromo, chloro, and fluoro group on the phenyl ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenyl derivative.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and suitable electrophiles.
Introduction of Halogens: The bromo, chloro, and fluoro groups are introduced through halogenation reactions using reagents like bromine, chlorine, and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through analytical methods like HPLC and NMR.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Chemical Research: Studying its reactivity and properties in various chemical reactions.
Industrial Applications: Potential use in the synthesis of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(4-Bromo-2-chlorophenyl)pyrrolidine
- (S)-2-(4-Chloro-5-fluorophenyl)pyrrolidine
- (S)-2-(4-Bromo-5-fluorophenyl)pyrrolidine
Uniqueness
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine is unique due to the specific combination of bromo, chloro, and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity in distinct ways compared to similar compounds.
Eigenschaften
Molekularformel |
C10H10BrClFN |
|---|---|
Molekulargewicht |
278.55 g/mol |
IUPAC-Name |
(2S)-2-(4-bromo-2-chloro-5-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrClFN/c11-7-5-8(12)6(4-9(7)13)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1 |
InChI-Schlüssel |
UDFQFWRCGXRAIV-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2Cl)Br)F |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C=C2Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


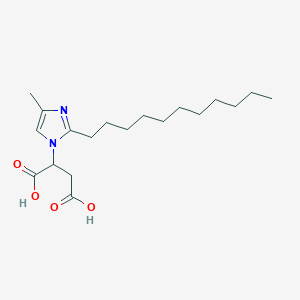
![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)

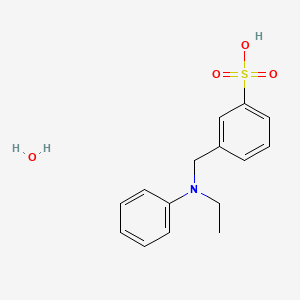
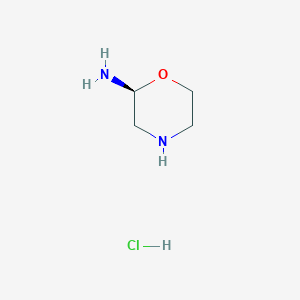
![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
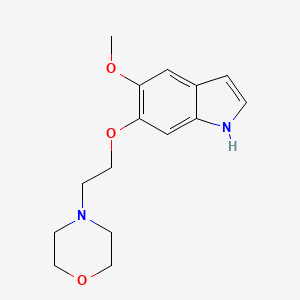
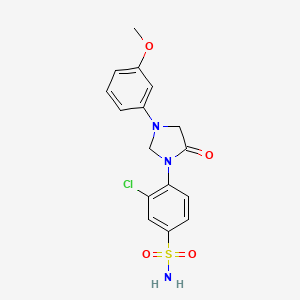
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
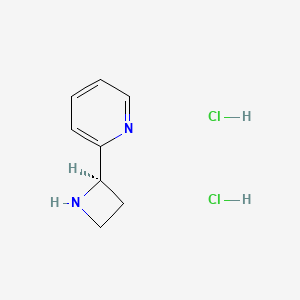
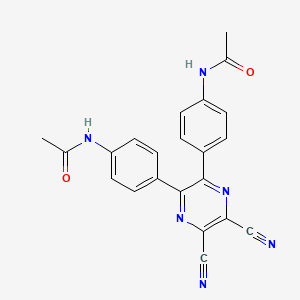
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
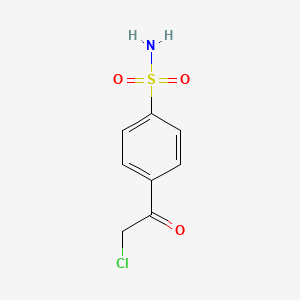
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
